Xalacom
Description
Structure
2D Structure
Properties
CAS No. |
852336-82-4 |
|---|---|
Molecular Formula |
C39H64N4O8S |
Molecular Weight |
749 g/mol |
IUPAC Name |
(2S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol;propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H40O5.C13H24N4O3S/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20;1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3;10,14,18H,4-9H2,1-3H3/b8-3-;/t21-,22+,23+,24-,25+;10-/m00/s1 |
InChI Key |
OKKZZTWDFXEJAH-LRWPTBCASA-N |
SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O.CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O.CC(C)(C)NC[C@@H](COC1=NSN=C1N2CCOCC2)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O.CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O |
Synonyms |
Xalacom |
Origin of Product |
United States |
Pharmacological Profile of Latanoprost
Molecular Classification: Prostaglandin (B15479496) F2α Analogues
Latanoprost (B1674536) is classified as a prostaglandin F2α (PGF2α) analogue. nih.govpatsnap.comnih.govalfa-chemistry.com Prostaglandins (B1171923) are lipid compounds derived from fatty acids, such as arachidonic acid, and play diverse physiological roles, including influencing intraocular fluid dynamics. nih.govpatsnap.com Latanoprost is an isopropyl ester prodrug, meaning it is an inactive precursor that is converted to its biologically active form, latanoprost acid, after administration, primarily in the cornea. nih.govnih.govalfa-chemistry.commedchemexpress.comdrugbank.comfda.gov This hydrolysis is essential for its pharmacological activity. nih.govnih.govalfa-chemistry.comdrugbank.comfda.gov
Receptor Agonism: Prostanoid FP Receptors
The biologically active form, latanoprost acid, functions as a selective agonist of the prostanoid FP receptor. nih.govnih.govmedchemexpress.comfda.govdroracle.aicellagentech.commedchemexpress.comtocris.comdovepress.com FP receptors are a type of G-protein coupled receptor and are expressed in various ocular tissues, including the ciliary smooth muscles. nih.govcellagentech.com Activation of these receptors is the primary mechanism through which latanoprost exerts its IOP-lowering effects. fda.govdroracle.ai Latanoprost acid demonstrates potent and selective agonism for the FP receptor, with significantly lower activity at other prostanoid receptors. cellagentech.comtocris.com
Ocular Pharmacodynamics of Latanoprost Acid
The reduction in intraocular pressure by latanoprost acid is primarily achieved by increasing the outflow of aqueous humor from the eye. patsnap.comnih.govfda.govdroracle.ai While the exact mechanisms are complex and involve multiple pathways, the main effect is on aqueous humor drainage. patsnap.comfda.govdroracle.ai
Enhancement of Uveoscleral Outflow Facility
The principal mechanism by which latanoprost acid lowers IOP is by enhancing the uveoscleral outflow of aqueous humor. nih.govpatsnap.commedchemexpress.comdrugbank.comfda.govdroracle.aidovepress.com This pathway is a secondary drainage route for aqueous humor, where the fluid flows through the ciliary muscle bundles and into the suprachoroidal space, eventually draining into the systemic circulation. patsnap.comnih.gov Studies in both animals and humans suggest that increased uveoscleral outflow is the main contributor to the IOP reduction observed with latanoprost. fda.govdroracle.aihres.ca This enhancement is thought to involve structural changes and remodeling of the extracellular matrix within the ciliary muscle. patsnap.comfda.govdroracle.aidovepress.comnih.gov
Modulation of Trabecular Outflow Resistance
While the primary effect of latanoprost is on uveoscleral outflow, there is also evidence suggesting a role in modulating the conventional outflow pathway through the trabecular meshwork (TM). arvojournals.orgnih.gov The trabecular meshwork is the primary drainage route for aqueous humor. patsnap.comresearchgate.net Although the impact on trabecular outflow is considered minor compared to the uveoscleral pathway, studies have indicated that latanoprost can increase outflow facility in cultured anterior segments, which contain the conventional outflow pathway. arvojournals.orgnih.gov Research suggests that latanoprost may influence trabecular meshwork cells, potentially affecting extracellular matrix components and cell contractility, although the precise mechanisms in this pathway are still under investigation and appear distinct from its effects on uveoscleral tissues. arvojournals.orgarvojournals.orgarvojournals.org
Cellular and Extracellular Matrix Remodeling Induced by Latanoprost
Latanoprost acid induces significant changes at the cellular level and in the extracellular matrix (ECM) of ocular tissues involved in aqueous humor outflow, particularly in the ciliary muscle. patsnap.comfda.govdroracle.aidovepress.comnih.gov This remodeling is crucial for facilitating increased uveoscleral outflow. patsnap.comdovepress.comnih.gov
Research findings on the effects of latanoprost on extracellular matrix components and metalloproteinases in human ciliary muscle cells and monkey eyes have provided insights into this process. nih.govnih.gov
| ECM Component/Enzyme | Effect of Latanoprost Treatment (in vitro/in vivo) | Source |
| Collagens I, III, IV | Reduced levels | Cultured human ciliary muscle cells nih.gov |
| Collagen VI | Decreased (in anterior ciliary muscle) | Monkey eyes (in vivo) nih.gov |
| Fibronectin | Reduced levels | Cultured human ciliary muscle cells nih.gov |
| Laminin | Reduced levels | Cultured human ciliary muscle cells nih.gov |
| Hyaluronan | Reduced levels | Cultured human ciliary muscle cells nih.gov |
| Metalloproteinase-2 (MMP-2) | Increased levels/activity | Cultured human ciliary muscle cells nih.gov |
| Metalloproteinase-3 (MMP-3) | Increased levels | Cultured human ciliary muscle cells nih.gov |
| Metalloproteinase-9 (MMP-9) | Increased levels | Cultured human ciliary muscle cells dovepress.com |
| Plasmin generation | Enhanced | Cultured human ciliary muscle cells nih.gov |
These changes, particularly the increase in matrix metalloproteinases (MMPs) and the reduction in certain collagen types, lead to the degradation and reorganization of the extracellular matrix within the ciliary muscle. dovepress.comnih.govnih.gov This remodeling is thought to increase the spaces between the ciliary muscle bundles, thereby augmenting the flow of aqueous humor through the uveoscleral pathway. dovepress.comnih.gov
Effects on Ciliary Muscle Cytoskeleton and Contractility
Latanoprost's effects extend to the cellular structure and contractility of the ciliary muscle. Activation of FP receptors in the ciliary muscle is linked to changes in the cytoskeleton of these cells. nih.goventokey.com Studies have shown that latanoprost can cause reorganization of actin and vinculin in cell cultures, which may contribute to altered uveoscleral outflow by affecting the cytoskeleton of ciliary muscle cells. entokey.com While FP receptor activation is traditionally associated with muscle contraction, research on the direct contractile effects of latanoprost on isolated human ciliary tissue has shown minimal, if any, effect compared to other prostaglandins. entokey.com However, the remodeling of the extracellular matrix and potential alterations in cell shape induced by cytoskeletal changes are considered key factors in enhancing outflow facility. nih.gov
Regulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)
Latanoprost, a prostaglandin F2α analogue, influences the expression and activity of matrix metalloproteinases (MMPs) and tissue inhibitors of metalloproteinases (TIMPs) in ocular tissues, which is believed to contribute to its intraocular pressure (IOP)-lowering effect. MMPs are a family of enzymes that degrade components of the extracellular matrix (ECM), while TIMPs are their endogenous inhibitors. mdpi.com The balance between MMPs and TIMPs is crucial for maintaining ECM homeostasis. mdpi.commdpi.com
Studies have shown that latanoprost acid, the biologically active form of latanoprost, can induce increases in the mRNA and protein levels of certain MMPs, such as MMP-1, in human ciliary muscle cells. arvojournals.orgtandfonline.com This induction appears to be mediated, at least in part, through the activation of protein kinase C (PKC). arvojournals.org Simultaneously, latanoprost can also lead to the induction of TIMP-1, suggesting a modulated upregulation of ECM turnover. arvojournals.org While TIMP-1 levels are increased, there is only a minor effect on TIMP-2 expression in human ciliary muscle cells treated with latanoprost acid. arvojournals.org
In human trabecular meshwork cells, pharmacologic doses of latanoprost have been shown to increase the mRNA expression of MMP-1, MMP-3, MMP-17, and MMP-24, while decreasing MMP-11 and MMP-15 expression. arvojournals.org The expression of MMP-9 is also induced, and there is an increase in the mRNA of TIMP-2 in response to latanoprost treatment in these cells. arvojournals.org This suggests that latanoprost can shift the balance of MMPs and TIMPs, potentially favoring ECM degradation in outflow tissues. arvojournals.org
The regulation of MMPs and TIMPs by latanoprost is considered a key mechanism by which it increases aqueous humor outflow, particularly through the uveoscleral pathway. drugbank.comkau.edu.sanih.gov The altered balance and increased activity of MMPs facilitate the remodeling and degradation of the ECM in the ciliary muscle and potentially the trabecular meshwork, thereby reducing resistance to aqueous humor flow. drugbank.comkau.edu.sanih.govresearchgate.net
Influence on Extracellular Matrix (ECM) Composition in Outflow Tissues
Latanoprost exerts its IOP-lowering effect primarily by increasing the outflow of aqueous humor through the uveoscleral pathway. drugbank.comwikipedia.orgsrce.hrmims.com This increased outflow is closely linked to changes in the composition and structure of the extracellular matrix (ECM) within the ocular outflow tissues, particularly the ciliary muscle. drugbank.comkau.edu.sanih.gov
Studies have demonstrated that prostaglandin F2α and its analogue latanoprost can reduce the levels of certain ECM components, such as collagens I, III, and IV, fibronectin, laminin, and hyaluronan, in cultured human ciliary muscle cells. nih.gov This reduction in ECM components is accompanied by an increase in matrix metalloproteinases (MMPs), such as MMP-2 and MMP-3, which are enzymes responsible for ECM degradation. nih.gov The enhanced degradation and remodeling of the ECM in the ciliary muscle are thought to decrease the resistance to aqueous humor flow through the spaces between the muscle bundles, thereby facilitating uveoscleral outflow. nih.gov
Prodrug Activation Mechanism of Latanoprost Isopropyl Ester
Latanoprost is administered as an isopropyl ester prodrug. drugbank.comsrce.hrmims.comnih.govmims.comnewdrugapprovals.orgdovepress.com A prodrug is an inactive or less active precursor of a drug that is converted into its active form within the body. nih.govnewdrugapprovals.orgdovepress.com This prodrug design is utilized to enhance corneal penetration due to the lipophilic nature of the ester form. dovepress.com
Upon topical application to the eye, latanoprost isopropyl ester is rapidly absorbed through the cornea. drugbank.commims.comnih.govmims.com During its passage through the cornea, or upon reaching the aqueous humor, the isopropyl ester undergoes hydrolysis. drugbank.comsrce.hrmims.comnih.govmims.comnewdrugapprovals.orgdovepress.com This hydrolysis is primarily catalyzed by esterase enzymes present in the cornea. mims.commims.comnewdrugapprovals.orgdovepress.com
The hydrolysis reaction cleaves the isopropyl ester group, converting latanoprost isopropyl ester into latanoprost acid. srce.hrmims.comnih.govmims.comnewdrugapprovals.orgdovepress.com Latanoprost acid is the biologically active metabolite that is responsible for selectively stimulating the prostaglandin F2α receptor (FP receptor) and subsequently lowering intraocular pressure by increasing uveoscleral outflow. drugbank.comwikipedia.orgsrce.hrdovepress.com The conversion to the active acid form is essential for its pharmacological effect. nih.govnewdrugapprovals.orgdovepress.com
Pharmacological Profile of Timolol
Molecular Classification: Non-Selective Beta-Adrenergic Receptor Antagonists
Timolol (B1209231) is classified as a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. nih.govpatsnap.comscielo.org This classification signifies that it does not preferentially bind to one type of beta-adrenergic receptor over another. scielo.org It acts as a competitive inhibitor, blocking the effects of catecholamines like adrenaline and noradrenaline at both beta-1 (β1) and beta-2 (β2) adrenergic receptors. nih.govpatsnap.comscielo.org Timolol does not possess significant intrinsic sympathomimetic activity (ISA), meaning it does not partially activate the receptors it blocks. drugs.combausch.comfda.govhres.ca Additionally, it lacks significant membrane-stabilizing activity, which is a property of some other beta-blockers. drugs.combausch.comfda.govhres.canovartis.com
Receptor Antagonism: Beta-1 and Beta-2 Adrenergic Receptors
Timolol exerts its pharmacological effects by competitively and non-selectively blocking both β1 and β2-adrenergic receptors. bausch.comhres.cadrugbank.com
Beta-1 (β1) Adrenergic Receptors: These receptors are found predominantly in the heart. Blockade of these receptors by timolol leads to a decrease in heart rate and cardiac output. drugbank.comcvpharmacology.com
Beta-2 (β2) Adrenergic Receptors: These receptors are located in various tissues, including the ciliary body of the eye, bronchial smooth muscle, and blood vessels. patsnap.comcvpharmacology.com Timolol's antagonism of β2-receptors in the eye is central to its therapeutic effect in glaucoma. patsnap.com
Ocular Pharmacodynamics of Timolol
The primary therapeutic effect of topical timolol is the reduction of intraocular pressure. bausch.comnovartis.com This is achieved mainly by decreasing the production of aqueous humor. hres.caaoa.org
The ciliary body is responsible for producing aqueous humor, the fluid that fills the anterior and posterior chambers of the eye. patsnap.com This process is influenced by the sympathetic nervous system through beta-adrenergic receptors, primarily β2 receptors, located on the ciliary epithelium. patsnap.combmbreports.org Activation of these receptors typically increases aqueous humor production. patsnap.com
Timolol, by blocking these beta-receptors in the ciliary epithelium, reduces the rate of aqueous humor secretion. patsnap.comaoa.org The precise intracellular mechanism is thought to involve the inhibition of adenylyl cyclase, which leads to decreased levels of cyclic adenosine (B11128) monophosphate (cAMP). bmbreports.orgnih.govphysiology.org This reduction in cAMP is believed to be a key step in decreasing the formation of aqueous humor, thus lowering intraocular pressure. bmbreports.orgphysiology.org Some research also suggests that timolol may act through cAMP-independent pathways to inhibit aqueous humor secretion. tjceo.comphysiology.org
The effect of timolol on ocular blood flow is a complex and debated topic. Ocular blood flow is crucial for maintaining the health of the optic nerve and retina. iu.edu Given that beta-adrenergic receptors are present in ocular blood vessels, their blockade by timolol could theoretically influence blood flow regulation. dermnetnz.org
Some studies have suggested that beta-blockers, including timolol, might reduce ocular blood flow, particularly in the choroid. nih.govkarger.commdpi.com One study in healthy volunteers showed a decrease in the pulsatile component of choroidal blood flow after topical timolol administration. nih.govkarger.com However, the impact on blood flow in the optic nerve head (ONH) and retina is less clear, with some studies reporting no significant changes. nih.govkarger.comnichigan.or.jp
Combined Pharmacological Interactions of Latanoprost and Timolol
Mechanistic Synergism in Ocular Hypotension
The synergistic effect of latanoprost (B1674536) and timolol (B1209231) on ocular hypotension is a direct result of their differing modes of action on aqueous humor dynamics. hres.cahres.ca Latanoprost, a synthetic analogue of prostaglandin (B15479496) F2-alpha, primarily lowers IOP by enhancing the outflow of aqueous humor. drugbank.com Its principal mechanism involves increasing uveoscleral outflow, which is the drainage of aqueous humor through the ciliary body muscle and sclera. hres.cahres.cadrugbank.com Some studies also suggest that latanoprost may cause a minor increase in the outflow facility through the trabecular meshwork. hres.caarvojournals.org
In contrast, timolol is a non-selective beta-adrenergic receptor blocking agent. hres.ca Its primary role in reducing IOP is the suppression of aqueous humor formation by the ciliary epithelium. hres.cadrugbank.comnih.gov By decreasing the production of aqueous humor, timolol effectively lowers the volume of fluid within the anterior chamber, thereby reducing pressure. drugbank.com
The combination of these two mechanisms—one increasing outflow and the other decreasing production—provides a dual approach to lowering IOP. hres.ca This complementary action is the foundation of their mechanistic synergism, leading to a more substantial and sustained reduction in intraocular pressure than can be achieved with either monotherapy. nih.gov Clinical studies have demonstrated that adding latanoprost to timolol therapy results in a significant additional reduction in IOP. nih.gov
Independent and Interdependent Effects on Aqueous Humor Dynamics
Latanoprost and timolol each exert distinct and independent effects on the dynamics of aqueous humor, the fluid that fills the front part of the eye. nih.gov
Latanoprost's Primary Effect: Latanoprost's main action is to increase the uveoscleral outflow of aqueous humor. nih.govprnewswire.com It does not significantly alter the rate of aqueous humor production. arvojournals.orgnih.gov The effect of latanoprost on the conventional outflow pathway (trabecular meshwork) is less pronounced, though some research indicates it may increase tonographic outflow facility. arvojournals.orgarvojournals.org
Timolol's Primary Effect: Timolol's mechanism is centered on reducing the rate of aqueous humor production. nih.govnih.govnih.gov Studies have shown that timolol can decrease aqueous flow by 16-27%. nih.govarvojournals.org Interestingly, some research suggests that timolol may also cause a reduction in outflow facility, which could potentially counteract its primary IOP-lowering effect to a small degree. nih.govnih.gov This reduction in outflow facility is thought to be potentially related to the reduced aqueous humor flow itself. nih.gov
Interdependent Effects: The combination of latanoprost and timolol provides a comprehensive approach to managing aqueous humor dynamics. While latanoprost facilitates the drainage of existing aqueous humor, timolol reduces the amount of new fluid being produced. hres.ca This two-pronged approach ensures a more effective and stable reduction in intraocular pressure. nih.gov The significant IOP reduction from latanoprost is achieved at a constant aqueous flow rate. nih.gov The IOP-lowering efficacy of both drugs is greater in patients with higher baseline IOP. arvojournals.org
Potential for Pharmacodynamic Interaction with Other Ocular Agents
The co-administration of Xalacom with other topical ophthalmic drugs requires careful consideration due to the potential for pharmacodynamic interactions. When multiple topical ocular medications are used, they should be administered at least five minutes apart to prevent washout and ensure proper absorption. nih.gov
Prostaglandin Analogues: There have been reports of paradoxical elevations in IOP when two or more prostaglandin analogues are used concomitantly. Therefore, such combinations are not recommended. hres.ca The risk of increased intraocular pressure can be heightened when latanoprost is combined with bimatoprost (B1667075). drugbank.com
Beta-Adrenergic Blocking Agents: The use of this compound with another topical beta-blocker is not recommended as the effect on intraocular pressure or the known systemic effects of beta-blockade may be exaggerated. hres.ca
Pilocarpine (B147212): Studies have shown that the additive effect of latanoprost in reducing IOP when added to timolol monotherapy is at least as effective as adding pilocarpine. nih.gov
Systemic Drug Interactions: Although applied topically, timolol is absorbed systemically and can interact with systemic medications. drugbank.com Coadministration with inhibitors of the enzyme CYP450 2D6 (such as quinidine (B1679956) or certain selective serotonin (B10506) reuptake inhibitors) may increase the systemic effects of timolol, such as bradycardia and hypotension, by reducing its clearance. drugs.com
There are numerous other potential drug interactions, with one database listing 286 drugs known to interact with the latanoprost/timolol combination. drugs.com These interactions can be categorized as major, moderate, or minor. drugs.com
Molecular and Cellular Mechanisms of Ocular Hypotension by Latanoprost and Timolol Components
Intracellular Signaling Pathways Modulated by FP Receptors
Latanoprost (B1674536) is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid. nih.gov This active acid is a selective agonist for the prostaglandin (B15479496) F (FP) receptor, a G-protein-coupled receptor found in various ocular tissues, including the ciliary muscle and trabecular meshwork. drugbank.comnih.govarvojournals.org The activation of the FP receptor initiates a cascade of intracellular events that modify the tissue architecture of the aqueous outflow pathways, leading to lower IOP. droracle.ai
The primary mechanism by which latanoprost increases uveoscleral outflow involves the remodeling of the extracellular matrix (ECM) within the ciliary muscle. nih.gov This remodeling process is intrinsically linked to changes in cell shape and adhesion, which are governed by the cellular cytoskeleton. nih.gov Activation of the FP receptor is proposed to induce cytoskeletal alterations that lead to a relaxation of the ciliary muscle and a widening of the interstitial spaces between the muscle fiber bundles. nih.govresearchgate.net This expansion of the intercellular spaces reduces the hydraulic resistance of the uveoscleral pathway, facilitating the drainage of aqueous humor from the eye.
This cellular reorganization involves key structural proteins like actin and vinculin. Vinculin is a crucial scaffolding protein that connects the actin cytoskeleton to transmembrane receptors at focal adhesions, sites of cell-to-ECM contact. nih.gov By modulating the signaling pathways that control the organization of the actin cytoskeleton and the stability of focal adhesions where vinculin is a key component, latanoprost can effectively alter the shape and adhesive properties of ciliary muscle cells. nih.gov This leads to a more relaxed tissue state with larger intercellular gaps, thereby enhancing fluid outflow.
The process is mediated by the upregulation of specific enzymes, namely matrix metalloproteinases (MMPs). nih.gov
| Component | Effect | Reference |
|---|---|---|
| Matrix Metalloproteinase-1 (MMP-1) | Increased Expression/Activity | nih.govnih.gov |
| Matrix Metalloproteinase-2 (MMP-2) | Increased Expression/Activity | nih.gov |
| Matrix Metalloproteinase-3 (MMP-3) | Increased Expression/Activity | nih.govnih.govarvojournals.org |
| Collagen (Types I, III, IV, VI) | Reduced | nih.govnih.gov |
| Fibronectin | Reduced | nih.govnih.gov |
| Laminin | Reduced | nih.govnih.gov |
| Hyaluronan | Reduced | nih.gov |
While the primary signaling cascade for FP receptors in the ciliary muscle involves the activation of phospholipase C and subsequent protein kinase C (PKC) pathways, the role of adenylyl cyclase is less defined. nih.govnih.gov Most evidence points towards the remodeling of the ECM through MMP induction as the principal mechanism of action, which is not directly dependent on adenylyl cyclase. drugbank.comdroracle.ai Studies have demonstrated that latanoprost-induced expression of MMP-1 is mediated through the phosphorylation of p38 and p42/44 mitogen-activated protein kinases (MAPK), a pathway downstream of PKC activation. nih.gov The involvement of adenylyl cyclase in the IOP-lowering effect of latanoprost is not a prominently featured mechanism in current scientific literature.
Interplay of Mechanisms within the Aqueous Outflow Pathways
The combination of latanoprost and timolol (B1209231) in a single formulation provides a potent IOP-lowering effect due to their complementary mechanisms of action. Latanoprost enhances the outflow of existing aqueous humor through the uveoscleral pathway, while timolol suppresses the inflow by reducing its production. nih.gov This dual approach addresses both sides of the aqueous humor dynamics equation, leading to a more substantial IOP reduction than can typically be achieved with either agent as monotherapy. nih.gov
Ciliary Muscle Relaxation and Aqueous Outflow Enhancement
The ciliary muscle plays a pivotal role in regulating aqueous humor outflow, particularly through the uveoscleral, or unconventional, pathway. Latanoprost exerts a significant influence on this pathway. patsnap.comresearchgate.netnbinno.com
Latanoprost's Mechanism of Action:
Receptor Binding: Latanoprost is a prodrug that is hydrolyzed to its active form, latanoprost acid, in the cornea. droracle.ai Latanoprost acid is a selective agonist for the prostaglandin F (FP) receptor. droracle.aipatsnap.com
Extracellular Matrix Remodeling: Activation of FP receptors in the ciliary muscle cells initiates a cascade of events leading to the remodeling of the extracellular matrix. droracle.ainih.govdrugbank.com This involves an increased expression and activity of matrix metalloproteinases (MMPs), such as MMP-1, -2, -3, and -9. nih.govnih.govdovepress.com
Increased Uveoscleral Outflow: The remodeling of the extracellular matrix widens the interstitial spaces between the ciliary muscle bundles. researchgate.netdroracle.ainih.gov This structural change reduces the hydraulic resistance, thereby facilitating the drainage of aqueous humor through the uveoscleral pathway. patsnap.comresearchgate.netpatsnap.com Studies have demonstrated that latanoprost can increase uveoscleral outflow, contributing significantly to the reduction of IOP. patsnap.comdroracle.ai
While the primary mechanism of timolol is to reduce the production of aqueous humor by the ciliary body, some research has explored its potential effects on outflow pathways. patsnap.comwikipedia.org However, studies have shown that timolol can actually reduce outflow facility in healthy eyes. nih.govnih.govaao.org
Trabecular Meshwork Cell Contractility and Outflow Resistance
The trabecular meshwork is a critical component of the conventional outflow pathway, and its cellular contractility directly influences outflow resistance.
Latanoprost's Influence on Trabecular Meshwork:
Cytoskeletal Changes: Latanoprost has been shown to induce changes in the actin cytoskeleton of human trabecular meshwork cells. arvojournals.orgnih.gov This can lead to alterations in cell shape and a reduction in cellular contractility, which in turn may decrease outflow resistance.
Increased Outflow Facility: Several studies have indicated that latanoprost can increase the conventional outflow facility through the trabecular meshwork, although this effect is generally considered secondary to its impact on the uveoscleral pathway. arvojournals.orgarvojournals.orgnih.gov One study on cultured human anterior segments found that latanoprost significantly increased outflow facility by 67% ± 11% compared to a 6% ± 10% change in controls. nih.gov Another study in mice showed a 45% increase in outflow facility after a single application of latanoprost. arvojournals.orgnih.gov
Timolol's Role in Trabecular Outflow:
The effect of timolol on trabecular meshwork and outflow facility is complex and not fully elucidated. Some studies suggest that long-term use of aqueous suppressants like timolol might lead to a decrease in outflow facility, potentially due to underperfusion of the trabecular meshwork. nih.govwisc.edu Conversely, one in vitro study using 3D human trabecular meshwork tissue constructs reported that timolol significantly increased outflow facility. arvojournals.org
| Compound | Study Model | Observed Effect on Outflow Facility | Magnitude of Change | Reference |
|---|---|---|---|---|
| Latanoprost | Cultured Human Anterior Segments | Significant Increase | 67% ± 11% (vs. 6% ± 10% in control) | nih.gov |
| Latanoprost | Normal Human Eyes | Increase | From 0.21 ± 0.07 to 0.26 ± 0.08 μl/min/mmHg | arvojournals.org |
| Latanoprost | Mouse Eyes | Significant Increase | 45% | arvojournals.orgnih.gov |
| Timolol | Healthy Human Eyes | Decrease | From 0.23 ± 0.08 to 0.18 ± 0.08 μL/min/mm Hg | nih.govaao.org |
| Timolol | Glaucomatous 3D-HTM™ Constructs | Significant Increase | Data not quantified | arvojournals.org |
Schlemm's Canal Endothelial Cell Responses
Schlemm's canal is the final structure in the conventional outflow pathway before aqueous humor enters the venous circulation. The endothelial cells lining Schlemm's canal play a crucial role in regulating this outflow.
Latanoprost's Effects on Schlemm's Canal:
Cellular and Extracellular Changes: Research suggests that prostaglandins (B1171923) can cause focal detachment and loss of Schlemm's canal endothelial cells, possibly due to alterations in focal adhesions and the cytoskeleton. nih.govmedscape.com This could potentially increase the permeability of the inner wall of Schlemm's canal.
Timolol's Effects on Schlemm's Canal:
Ocular Pharmacokinetics and Biotransformation of Latanoprost and Timolol Preclinical and Theoretical Aspects
Ocular Absorption and Distribution Profiles
Latanoprost (B1674536) is an isopropyl ester prodrug, a modification that renders it more lipophilic than its parent compound, prostaglandin (B15479496) F2α. researchgate.net This enhanced lipophilicity facilitates its absorption through the cornea. researchgate.netnih.gov Following topical administration, latanoprost penetrates the cornea where it is rapidly hydrolyzed by esterases present in the corneal tissue. nih.govdrugbank.comnih.gov This enzymatic action converts the inactive prodrug into its biologically active form, latanoprost acid. nih.govmedcentral.com The hydrolysis process is efficient, with the peak concentration of latanoprost acid in the aqueous humor being reached approximately two hours after topical application. nih.govdrugs.com This conversion is essential for the therapeutic effect of the drug, as the acid form is the active moiety that interacts with prostaglandin F receptors. nih.gov
Table 1: Corneal Penetration and Hydrolysis of Latanoprost
| Parameter | Description | Value/Finding |
|---|---|---|
| Drug Form | Latanoprost is administered as an isopropyl ester prodrug. drugbank.com | This formulation increases its lipophilicity, aiding corneal absorption. researchgate.net |
| Activation | The prodrug is hydrolyzed by corneal esterases. nih.govnih.gov | This process converts it to the biologically active latanoprost acid. medcentral.com |
| Peak Concentration | Time to reach maximum concentration of latanoprost acid in the aqueous humor. nih.govdrugs.com | Approximately 2 hours post-administration. nih.govdrugs.com |
Once converted to its active form, latanoprost acid is distributed throughout the anterior segment of the eye. medcentral.com Peak concentrations of 15-30 ng/mL are detected in the aqueous humor one to two hours after administration. researchgate.net Studies investigating the ocular distribution of latanoprost acid have shown its presence in the cornea, aqueous humor, iris, and ciliary body. nih.govresearchgate.net The distribution pattern shows higher levels in the cornea, followed by the aqueous humor, iris, sclera, and ciliary body. nih.govresearchgate.net The half-life of latanoprost acid in the aqueous humor is estimated to be between two to three hours. researchgate.net
Table 2: Ocular Tissue Distribution of Latanoprost Acid
| Ocular Tissue | Relative Concentration | Peak Concentration Time in Aqueous Humor |
|---|---|---|
| Cornea | Highest | N/A |
| Aqueous Humor | High nih.govresearchgate.net | 1-2 hours researchgate.net |
| Iris | Moderate nih.govresearchgate.net | N/A |
| Ciliary Body | Lower nih.govresearchgate.net | N/A |
Systemic Absorption and Bioavailability Considerations from Ocular Administration
Although administered topically to the eye, a portion of both latanoprost and timolol (B1209231) can be absorbed into the systemic circulation. drugbank.comnih.gov This systemic absorption primarily occurs through the conjunctival blood vessels and the nasolacrimal duct, from where the drugs can enter the gastrointestinal tract. drugs.comaoa.org
For latanoprost, the small amount that is systemically absorbed is rapidly converted to latanoprost acid. drugbank.com The peak plasma concentration of latanoprost acid is reached within five minutes of topical application and is very low, around 53 pg/mL. researchgate.netdrugbank.com The systemic bioavailability of latanoprost is minimal, and the plasma half-life of latanoprost acid is short, approximately 17 minutes, due to rapid clearance. nih.govdrugbank.com
Timolol, a non-selective beta-adrenergic antagonist, can also be systemically absorbed following ocular administration, which may lead to systemic side effects. nih.govaoa.org The systemic bioavailability of ophthalmic timolol has been reported to be around 60-78%. drugbank.com Peak plasma concentrations of timolol are typically observed within 15 minutes of ophthalmic application. drugbank.com
Table 3: Systemic Absorption and Bioavailability from Ocular Administration
| Drug | Peak Plasma Concentration (Cmax) | Time to Peak Plasma Concentration (Tmax) | Systemic Half-Life |
|---|---|---|---|
| Latanoprost Acid | 53 pg/mL researchgate.netdrugbank.com | 5 minutes researchgate.netdrugbank.com | 17 minutes nih.govdrugbank.com |
| Timolol | ~1.14 ng/mL drugbank.com | ~15 minutes drugbank.com | Varies |
Metabolic Pathways and Elimination
The systemically absorbed latanoprost acid undergoes extensive metabolism, primarily in the liver. drugbank.commedcentral.com The main metabolic pathway is fatty acid β-oxidation, which results in the formation of the 1,2-dinor and 1,2,3,4-tetranor metabolites of latanoprost acid. nih.govmedcentral.com These metabolites are pharmacologically inactive. medcentral.com Following metabolism, the metabolites are primarily excreted via the kidneys into the urine. nih.govdrugbank.com Approximately 88% of a topically administered dose of latanoprost is recovered in the urine. nih.govdrugbank.com
Timolol that enters the systemic circulation is metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme in the liver. aoa.org The metabolism of timolol results in the formation of several metabolites which are then excreted, along with some unchanged drug, in the urine. The extent of metabolism can be influenced by an individual's CYP2D6 genotype. aoa.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Xalacom |
| Latanoprost |
| Timolol |
| Latanoprost acid |
| Prostaglandin F2α |
| 1,2-dinor latanoprost acid |
Comparative Ocular Pharmacokinetics of Co-administered Latanoprost and Timolol
The ocular pharmacokinetic profiles of latanoprost and timolol, when co-administered in a fixed combination, have been evaluated to understand potential drug-drug interactions within the eye. hres.canih.govresearchgate.net Preclinical and theoretical assessments are based on studies that compare the behavior of the individual active substances when applied separately versus together in a single formulation. nih.govresearchgate.net
Research comparing the fixed combination to monotherapy in patients has shown that the absorption rate of both latanoprost and timolol into the aqueous humor is similar. nih.govresearchgate.net Key pharmacokinetic parameters such as the time to maximum concentration (Tmax) and the elimination half-life of both compounds were also observed to be similar whether the drugs were given as a fixed combination or as individual therapies. nih.govresearchgate.net Furthermore, studies indicate that the presence of latanoprost does not influence the ocular pharmacokinetics of timolol. nih.govresearchgate.net
While pharmacokinetic interactions are minimal, some studies have noted a tendency for the aqueous humor concentration of latanoprost acid—the active metabolite of the latanoprost prodrug—to be higher in the one to four hours following administration of the fixed combination product compared to when latanoprost is administered alone. hres.caresearchgate.net This observation corresponded with an increased Area Under the Curve (AUC) for latanoprost acid. researchgate.net
A preclinical study in rabbits investigating a novel co-delivery system using micelles-laden contact lenses demonstrated a significant improvement in the mean residence time and bioavailability for both timolol and latanoprost compared to conventional eye drops. researchgate.net
The following tables summarize the comparative pharmacokinetic findings.
Table 1: Comparative Pharmacokinetic Parameters of Fixed Combination vs. Monotherapy
| Parameter | Latanoprost | Timolol | Finding |
|---|---|---|---|
| Absorption Rate | Similar to Monotherapy nih.govresearchgate.net | Similar to Monotherapy nih.govresearchgate.net | Co-formulation does not alter the rate of entry into the aqueous humor. |
| Tmax (Time to Peak Concentration) | Similar to Monotherapy nih.govresearchgate.net | Similar to Monotherapy nih.govresearchgate.net | The time to reach maximum concentration remains unchanged. |
| Elimination Half-Life | Similar to Monotherapy nih.govresearchgate.net | Similar to Monotherapy nih.govresearchgate.net | The rate of elimination from the eye is not affected by co-administration. |
| Bioavailability (Aqueous Humor) | At least as good as Monotherapy nih.govresearchgate.net | At least as good as Monotherapy nih.govresearchgate.net | Ocular availability is maintained in the fixed combination. |
| Mutual Influence | No influence on timolol pharmacokinetics nih.govresearchgate.net | - | Latanoprost does not alter the pharmacokinetic profile of timolol. |
Table 2: Observations on Latanoprost Acid Concentration in Aqueous Humor (Fixed Combination vs. Monotherapy)
| Time Point | Observation | Resulting Parameter Change |
|---|
| 1 to 4 Hours Post-Administration | Concentration of latanoprost acid tended to be higher. hres.caresearchgate.net | Increased Area Under the Curve (AUC). researchgate.net |
Advanced Research Methodologies and Models in Ocular Pharmacology of Latanoprost and Timolol Components
In Vitro Cellular and Tissue Models
In vitro models play a crucial role in understanding the direct effects of latanoprost (B1674536) and timolol (B1209231) at the cellular and tissue levels, allowing for controlled experiments to elucidate molecular mechanisms and cellular responses.
Ocular Cell Line Applications (e.g., Trabecular Meshwork Cells, Ciliary Body Cells, Corneal Epithelial Cells)
Ocular cell lines, such as those derived from the trabecular meshwork, ciliary body, and corneal epithelium, are widely used to study the cellular effects of latanoprost and timolol. Studies using human corneal epithelial cells (HCE-T) have investigated the cytotoxicity of latanoprost/timolol combinations. The cytotoxicity in Xalacom was found to be higher than that of latanoprost or timolol alone, with benzalkonium chloride (BAC) and timolol maleate (B1232345) being implicated in this effect. nih.gov Other studies have also shown that both latanoprost and timolol can affect the viability of corneal epithelial cells in a time and concentration-dependent manner. arvojournals.org Research using primary human trabecular meshwork cells has explored the effects of latanoprost and other prostaglandin (B15479496) analogs on extracellular matrix remodeling, suggesting that they can decrease the accumulation of collagen and affect fibronectin deposition. mdpi.comnih.gov Timolol's primary mechanism involves decreasing aqueous humor formation by acting on beta-adrenergic receptors in the ciliary body. avma.orgresearchgate.netresearchgate.net
An interactive table summarizing findings from cell line studies:
| Cell Line Type | Component(s) Studied | Key Findings |
| Human Corneal Epithelial Cells (HCE-T) | Latanoprost/Timolol | Higher cytotoxicity with combination than monotherapy; BAC and timolol implicated. nih.gov Viability affected. arvojournals.org |
| Human Trabecular Meshwork Cells | Latanoprost | Decreased collagen accumulation; affected fibronectin deposition. mdpi.comnih.gov |
| Ciliary Body Cells | Timolol | Decreased aqueous humor formation via beta-adrenergic receptor blockade. avma.orgresearchgate.netresearchgate.net |
Elevated Hydrostatic Pressure Models for Ocular Hypertension Simulation
In vitro models simulating elevated hydrostatic pressure are used to mimic conditions of ocular hypertension. While the search results mention microbead-induced ocular hypertension models in mice, which are in vivo models nih.gov, and discuss ocular perfusion pressure in clinical studies mdpi.comnih.govtandfonline.comresearchgate.net, detailed descriptions of in vitro elevated hydrostatic pressure models specifically for studying latanoprost or timolol effects were not prominently featured within the provided snippets. However, such models could potentially be used to study the cellular and molecular responses of ocular tissues, like the trabecular meshwork, to elevated pressure and the modifying effects of these compounds.
In Vivo Animal Models for Mechanistic Studies
In vivo animal models are essential for studying the integrated effects of latanoprost and timolol on ocular physiology, including aqueous humor dynamics and potential impacts on the optic nerve and retina.
Non-Human Primate Models for Aqueous Humor Dynamics Research
Non-human primate models are considered highly relevant for studying aqueous humor dynamics due to the similarities of their ocular anatomy and physiology to humans. In primates, latanoprost is known to reduce IOP by increasing uveoscleral outflow, enhancing metalloproteinase activity in the ciliary body, reducing extracellular matrix material, and enlarging intermuscular spaces. nih.govavma.org There is also evidence suggesting latanoprost may increase trabecular outflow in primates through remodeling of the trabecular meshwork. avma.org Timolol, in contrast, primarily decreases aqueous humor production by binding to beta-adrenergic receptors in the ciliary body. avma.org Studies in monkeys have also investigated the distribution of drugs like brimonidine (B1667796) in ocular tissues. arvojournals.org
Rodent Models (e.g., Rats, Mice) for Molecular Pathology Studies
Rodent models, such as rats and mice, are frequently used for studying the molecular pathology associated with elevated IOP and the effects of hypotensive drugs like latanoprost and timolol. Microbead-induced ocular hypertension models in mice have been used to evaluate the effects of various antiglaucoma drugs. In this model, timolol, which suppresses aqueous humor production, effectively lowered IOP and showed improved retinal ganglion cell and axon survival. nih.gov Latanoprost, which primarily increases aqueous outflow, did not decrease IOP in this specific mouse model, suggesting it's more suitable for screening aqueous production suppressants. nih.gov Rat models with experimentally induced elevated IOP have been used to study the reaction of Müller cells and the effects of timolol and latanoprost on reactive gliosis. Latanoprost treatment showed lower glial reactivity compared to timolol in these studies. nih.gov Rabbit models have also been used to study the effects of latanoprost and timolol on the corneal epithelium and conjunctiva, investigating morphological changes and the expression of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs). arvojournals.org
An interactive table summarizing findings from in vivo animal studies:
| Animal Model | Component(s) Studied | Key Findings |
| Non-Human Primates | Latanoprost | Increased uveoscleral outflow; enhanced metalloproteinase activity in ciliary body; trabecular meshwork remodeling. nih.govavma.org |
| Non-Human Primates | Timolol | Decreased aqueous humor production in the ciliary body. avma.org |
| Mice (Microbead-induced OHT) | Timolol | Effective in lowering IOP (aqueous production suppressant); improved retinal ganglion cell and axon survival. nih.gov |
| Mice (Microbead-induced OHT) | Latanoprost | Did not decrease IOP in this model (primarily increases outflow). nih.gov |
| Rats (Experimental OHT) | Latanoprost, Timolol | Studied effects on Müller cells and reactive gliosis; Latanoprost showed lower glial reactivity than timolol. nih.gov |
| Rabbits | Latanoprost, Timolol | Studied effects on corneal epithelium and conjunctiva; investigated morphological changes and MMP/TIMP expression. arvojournals.org |
| Rabbits | Latanoprost, Timolol | Used for pharmacokinetic and pharmacodynamic studies, including sustained release from contact lenses and IOP reduction in hypertensive models. nih.govmdpi.com |
Other Animal Models (e.g., Rabbits, Zebrafish) in Specific Research Contexts
Beyond commonly used rodent models, other animal species like rabbits and zebrafish serve specific purposes in ocular research related to latanoprost and timolol. Rabbits are considered a valuable model due to similarities in ocular anatomy, biomechanics, and biochemistry with humans, making them suitable for studying diseases like glaucoma and corneal neovascularization mdpi.com. They are widely used to assess ocular pharmacokinetics by sampling aqueous humor, vitreous humor, and ocular tissues mdpi.com. Studies in rabbits have investigated the effects of latanoprost and timolol, including fixed combinations, on the ocular surface and conjunctival tissue dntb.gov.uanih.gov. For instance, research in rabbits has demonstrated differences in extracellular matrix composition in the conjunctival stroma between latanoprost- and timolol-treated eyes nih.gov.
Zebrafish represent an alternative vertebrate model with genetic and embryonic accessibility, making them useful for studying disease mechanisms and drug discovery in various ocular disorders, including glaucoma researchgate.net. They are increasingly used for ocular preclinical drug toxicity testing and the discovery of novel treatment approaches mdpi.com. Zebrafish models can simulate glaucoma-like damage through methods such as excitotoxicity-based substances or genetic modulations researchgate.net.
Induction Methods for Experimental Ocular Hypertension Models (e.g., Chemical, Mechanical, Genetic)
Experimental models of ocular hypertension (OHT) are crucial for studying glaucoma pathogenesis and evaluating the efficacy of IOP-lowering drugs like latanoprost and timolol. Various methods are employed to induce OHT in animal models.
Chemical induction methods involve the use of substances that interfere with aqueous humor outflow. For example, corticosteroid-induced OHT in rabbits is a model used to evaluate the IOP-lowering effect of various compounds, including timolol researchgate.netmdpi.com. Subconjunctival injections of betamethasone (B1666872) suspension in rabbits have been shown to result in a significant elevation in IOP researchgate.net.
Mechanical methods often involve altering the conventional outflow pathway. Cauterization of episcleral veins in rats is a method used to produce elevated IOP arvojournals.org. This model has been utilized to investigate the effect of elevated IOP on the microvasculature of the optic nerve and the action of topical treatments like timolol and latanoprost arvojournals.org. Laser-induced OHT in rabbits, achieved by applying argon laser energy to the trabecular meshwork, is another mechanical method that creates a wound-healing response leading to obstruction of outflow nih.gov. This model has been used to screen potential antiglaucoma medications like timolol nih.gov.
Genetic methods involve using genetically modified animals that spontaneously develop OHT or glaucoma-like phenotypes. While the provided search results primarily focus on chemical and mechanical induction, genetic models, such as those involving optineurin mutations or deficiencies in glutamate (B1630785) transporters, are also utilized in glaucoma research to study mechanisms beyond elevated IOP researchgate.net.
Advanced Analytical and Imaging Techniques
Advanced analytical and imaging techniques provide in-depth insights into the cellular and molecular effects of latanoprost and timolol on ocular tissues.
Molecular Biology Techniques (e.g., Single-Cell RNA Sequencing, Gene Expression Analysis)
Molecular biology techniques are employed to understand the genetic and transcriptomic changes associated with glaucoma and the effects of its treatments. Gene expression analysis, including techniques like microarray analysis and RNA sequencing (RNA-seq), allows for the identification of differentially expressed genes in ocular tissues in response to elevated IOP or drug treatment biorxiv.orgnih.govplos.orgmdpi.com. For instance, RNA-seq has been used to compare transcriptomic changes in the conjunctiva of glaucoma patients treated with topical medications to healthy controls, revealing altered pathways related to host defense and inflammation mdpi.com. Studies have also used gene expression analysis to investigate the underlying regulatory mechanisms of norepinephrine (B1679862) in trabecular meshwork cells, identifying genes upregulated by stimulation biorxiv.org. Single-cell RNA sequencing (scRNA-seq) provides a higher resolution view by examining gene expression in individual cells within complex ocular tissues, such as the trabecular meshwork, helping to identify distinct cell types and their specific responses biorxiv.orgresearchgate.net.
Proteomic and Metabolomic Approaches in Ocular Tissues
Proteomic and metabolomic approaches aim to identify and quantify proteins and metabolites in ocular tissues and fluids, providing insights into the biochemical changes associated with glaucoma and drug effects researchgate.netnih.govscielo.br. Tear film, aqueous humor, and ocular tissues are sources for these analyses researchgate.netnih.gov. Tear proteomics, being a non-invasive approach, has gained popularity in studying ocular surface diseases and systemic conditions reflected in tears mdpi.com. Studies have investigated protein levels in the tears of patients treated with latanoprost or timolol, observing changes in matrix metalloproteinases (MMPs) and cytokines researchgate.netmdpi.com. For example, increased MMP9 and decreased MMP2 were reported in the tears of latanoprost-treated eyes compared to bimatoprost (B1667075) researchgate.netmdpi.com. Metabolomics studies in ocular tissues and biofluids are also being conducted to identify potential biomarkers and understand metabolic alterations in glaucoma nih.govscielo.br.
Advanced Ocular Imaging for Microstructural Analysis (e.g., High-Resolution OCT)
Advanced ocular imaging techniques provide non-invasive visualization and analysis of ocular structures at high resolution. Optical Coherence Tomography (OCT), particularly high-resolution and anterior segment OCT (AS-OCT), is widely used to assess the morphology of the ocular surface, cornea, and anterior chamber structures, as well as to measure retinal nerve fiber layer thickness and optic nerve head parameters, which are critical for monitoring glaucoma progression nih.govresearchgate.netresearchgate.net. OCT angiography (OCTA) allows for the visualization and quantification of ocular blood flow and vessel density, providing insights into vascular changes associated with glaucoma and the effects of treatments researchgate.netiu.edu. Studies have used OCT and OCTA to compare the effects of different hypotensive medications, including timolol, on retinal vessel density researchgate.net. In vivo confocal microscopy (IVCM) offers real-time, high-resolution imaging of ocular surface microstructures at a cellular level, aiding in the assessment of changes induced by topical medications nih.govresearchgate.net. These imaging modalities contribute to understanding the microstructural impact of latanoprost and timolol on the eye.
Future Research Directions and Theoretical Implications for Ocular Drug Discovery
Elucidation of Remaining Mechanistic Controversies
While the primary mechanisms of action for the individual components of Xalacom are well-established—latanoprost (B1674536) increases uveoscleral outflow and timolol (B1209231) reduces aqueous humor production—subtleties and potential controversies regarding their combined effect and interaction with ocular physiology persist. nih.gov
A significant area of ongoing investigation revolves around the diurnal and nocturnal efficacy of these agents. Research has shown that while latanoprost lowers IOP during both day and night, timolol's effect is predominantly diurnal. aao.org This has led to debate regarding the 24-hour efficacy of the combination therapy and the clinical significance of nocturnal IOP control in preventing glaucomatous progression. aao.org The physiological suppression of aqueous humor production at night may render aqueous suppressants like timolol less effective during this period. aao.org Further elucidation of the interplay between the drug's mechanisms and the natural circadian rhythms of aqueous humor dynamics is a key area for future research.
Another point of discussion is the influence of baseline aqueous humor dynamics on the therapeutic response to each component. Some studies suggest that the ocular hypotensive efficacy of latanoprost may be correlated with baseline uveoscleral outflow, while the effect of timolol does not appear to be influenced by baseline aqueous flow. arvojournals.orgnih.gov However, these findings are not always consistent across studies, indicating a need for more research to understand the patient-specific physiological factors that predict a robust response to this combination therapy. The precise molecular interactions between the prostaglandin (B15479496) and beta-adrenergic pathways within the eye also warrant deeper investigation to uncover any synergistic or antagonistic effects beyond their known primary actions.
Identification of Novel Molecular Targets and Pathways
Future research is poised to identify novel molecular targets and pathways that could be modulated to enhance the therapeutic effects of latanoprost and timolol or to develop new combination therapies. While latanoprost primarily targets the prostaglandin F2α (FP) receptor, and timolol acts on beta-adrenergic receptors, the downstream signaling cascades and their interactions with other cellular processes are not fully understood.
Investigations into the cellular and molecular mechanisms of latanoprost have suggested that it induces remodeling of the extracellular matrix in the ciliary muscle and trabecular meshwork, which contributes to increased uveoscleral outflow. avma.org Future studies could focus on identifying the specific matrix metalloproteinases (MMPs) and other enzymes involved in this process, potentially revealing new targets for drugs that could further enhance aqueous outflow.
For timolol, research could explore its effects on cellular processes beyond aqueous humor production. There is emerging evidence that beta-blockers may have neuroprotective effects, and understanding the molecular pathways involved could open up new therapeutic avenues for protecting the optic nerve in glaucoma. Additionally, investigating the potential for modulating other G-protein coupled receptors or ion channels in the ciliary body could lead to the development of novel aqueous suppressants that could be used in combination with latanoprost.
Theoretical Applications in Advanced Drug Delivery Systems
A significant challenge in ocular pharmacology is optimizing drug delivery to the target tissues while minimizing systemic absorption and side effects. Future research into advanced drug delivery systems for the latanoprost-timolol combination holds considerable promise for improving patient compliance and therapeutic outcomes.
One promising area is the development of sustained-release formulations that could reduce the need for daily eye drop instillation. Innovations such as drug-eluting contact lenses, punctal plugs, and injectable micro- or nano-formulations are being explored. For instance, micelles-laden contact lenses have been shown in preclinical studies to provide sustained co-delivery of latanoprost and timolol for an extended period, significantly improving drug bioavailability and residence time in the eye compared to conventional eye drops. researchgate.netnih.govpfizer.com Another novel approach involves the use of combinatorial nanosheets made of biodegradable polymers like alginate and chitosan, which can be designed for weekly renewal, offering a slow and sustained release of both drugs. avma.org
These advanced delivery systems could not only improve adherence but also provide more consistent IOP control, potentially reducing the long-term risk of glaucoma progression. Further research is needed to ensure the safety, efficacy, and long-term biocompatibility of these novel delivery platforms in clinical settings.
Pharmacogenomic Considerations in Ocular Response (e.g., Adrenergic Receptor Polymorphisms)
The significant inter-individual variability in response to glaucoma medications has spurred interest in the field of pharmacogenomics. Future research in this area aims to identify genetic markers that can predict a patient's response to this compound, allowing for more personalized treatment strategies.
A key focus of this research is on polymorphisms in the genes encoding the drug targets, such as the beta-adrenergic receptors (ADRB1 and ADRB2) for timolol and the prostaglandin F receptor (PTGFR) for latanoprost. arvojournals.org Studies have identified specific single nucleotide polymorphisms (SNPs) in these genes that may be associated with variations in IOP reduction. aao.org For example, certain polymorphisms in the ADRB2 gene have been linked to a lack of efficacy of topical beta-blockers. aao.org Similarly, variations in the PTGFR gene have been associated with differing responses to latanoprost. nih.gov
Further research is needed to validate these associations in larger and more diverse patient populations. The development of reliable genetic screening tools could enable clinicians to select the most effective treatment for individual patients from the outset, improving outcomes and avoiding unnecessary exposure to less effective medications.
Below is an interactive table summarizing some of the key genes and polymorphisms being investigated in relation to the response to the components of this compound:
| Gene | Polymorphism (SNP) | Associated Drug Component | Potential Clinical Implication |
| ADRB1 | rs1801252 | Timolol | Involved in lack of efficacy of topical beta-blockers. aao.org |
| ADRB1 | rs1801253 | Timolol | Involved in lack of efficacy of topical beta-blockers. aao.org |
| ADRB2 | rs1042714 | Timolol | Involved in lack of efficacy of topical beta-blockers. aao.org |
| PTGFR | rs3766355 | Latanoprost | Associated with a different response to latanoprost. nih.gov |
| PTGFR | rs3753380 | Latanoprost | Associated with a different response to latanoprost. nih.gov |
| ABCB1 | rs1045642 | Latanoprost | Associated with greater efficacy of treatments with latanoprost. aao.org |
| CYP2D6 | Haplotype *17 | Timolol | Related to reducing the enzyme activity for timolol metabolization. aao.org |
| CYP2C19 | Haplotype *10 | Timolol | Related to reducing the enzyme activity for timolol metabolization. aao.org |
Broader Implications for Understanding Ocular Physiology and Pathophysiology
Research into the mechanisms and effects of the latanoprost-timolol combination has broader implications for our fundamental understanding of ocular physiology and the pathophysiology of glaucoma. By studying how these drugs modulate aqueous humor dynamics, researchers can gain deeper insights into the complex processes that regulate IOP.
For example, the differential effects of latanoprost and timolol on daytime and nighttime IOP highlight the importance of circadian rhythms in ocular physiology. aao.org Further investigation into the molecular clock mechanisms within the eye could reveal new therapeutic targets for glaucoma.
Additionally, studies on the cellular responses to these drugs, such as the extracellular matrix remodeling induced by latanoprost, contribute to our understanding of the tissue properties of the ciliary body and trabecular meshwork and how they are altered in glaucoma. There is also evidence to suggest that both latanoprost and timolol may have protective effects on retinal neurons independent of their IOP-lowering effects, potentially by suppressing stress-induced cell death. nih.gov Exploring these potential neuroprotective mechanisms could lead to the development of new treatments aimed at preserving optic nerve function in glaucoma and other optic neuropathies.
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of the two active components in Xalacom, and how do they synergistically lower intraocular pressure (IOP) in experimental models?
- Answer: Latanoprost, a prostaglandin analog, increases uveoscleral outflow by remodeling extracellular matrix proteins, while timolol, a beta-blocker, reduces aqueous humor production via ciliary body adrenergic receptor inhibition. To study synergy, use ex vivo models (e.g., perfused porcine eyes) or in vivo glaucoma models (e.g., rodent chronic IOP elevation) with dual-mechanism validation via tonometry and histopathology .
Q. What experimental models are most appropriate for evaluating the preclinical efficacy of this compound?
- Answer: Use validated animal models such as dexamethasone-induced ocular hypertension in rabbits or laser-induced trabecular meshwork damage in mice. Measure IOP reduction using rebound tonometry and compare monotherapy vs. combination efficacy. Include control groups for baseline IOP variability .
Q. How should researchers design controlled clinical trials to assess this compound’s safety profile in diverse populations?
- Answer: Employ randomized controlled trials (RCTs) with stratified randomization for age, ethnicity, and comorbidities (e.g., asthma contraindications). Use adverse event reporting standards (MedDRA) and longitudinal follow-ups to monitor ocular surface changes (e.g., conjunctival hyperemia) and systemic effects (e.g., bronchospasm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data of this compound across demographic subgroups?
- Answer: Apply meta-regression or subgroup analysis in systematic reviews to adjust for covariates (e.g., baseline IOP, corneal thickness). Use mixed-effects models to account for inter-study heterogeneity and validate findings via prospective cohort studies .
Q. What methodologies are recommended for assessing long-term ocular surface changes associated with chronic this compound use?
- Answer: Conduct longitudinal studies with slit-lamp microscopy, tear film breakup time (TBUT), and impression cytology to evaluate conjunctival squamous metaplasia. Pair with patient-reported outcomes (e.g., Ocular Surface Disease Index) and adjust for preservative (e.g., benzalkonium chloride) effects .
Q. What statistical approaches best quantify additive vs. synergistic interactions between latanoprost and timolol in this compound?
- Answer: Use factorial design experiments to isolate individual and combined effects. Apply Bliss independence or Loewe additivity models to interaction data. Validate with pharmacokinetic-pharmacodynamic (PK-PD) modeling of aqueous humor dynamics .
Q. How can researchers design studies to demonstrate this compound’s therapeutic advantage over existing fixed-dose combinations?
- Answer: Conduct head-to-head RCTs against comparators (e.g., dorzolamide-timolol) with primary endpoints of IOP reduction ≥20% from baseline. Include cost-effectiveness analyses (e.g., incremental cost per mmHg reduction) and patient adherence metrics .
Q. What are best practices for managing and sharing clinical trial data on this compound to ensure reproducibility?
- Answer: Follow FAIR data principles: store de-identified datasets in repositories (e.g., ClinicalTrials.gov , Dryad) with standardized metadata. Use electronic data capture (EDC) systems for real-time validation and provide protocols for independent replication .
Methodological Guidelines
- Data Analysis : For conflicting efficacy results, use sensitivity analysis to exclude outliers and apply Bayesian hierarchical models to pool data .
- Experimental Reproducibility : Document detailed protocols per the Beilstein Journal’s standards, including reagent lot numbers, instrumentation calibration, and statistical software versions .
- Ethical Compliance : Obtain institutional review board (IRB) approval for human studies and adhere to ARVO guidelines for animal research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
